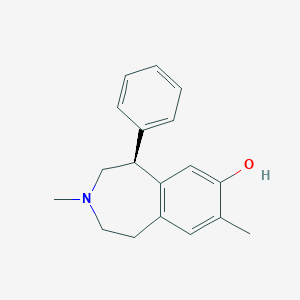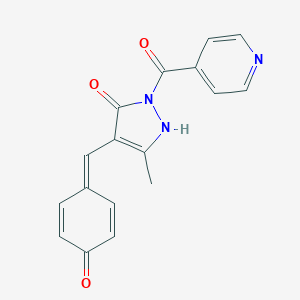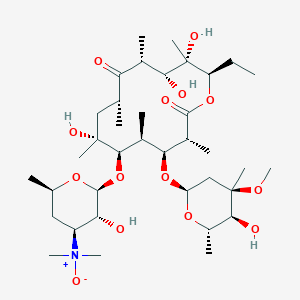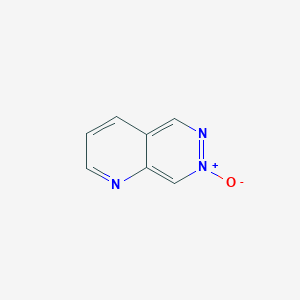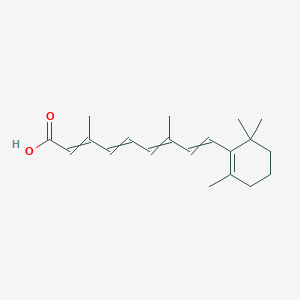
N-Methoxy-2,N-dimethylacrylamide
Descripción general
Descripción
N-Methoxy-2,N-dimethylacrylamide is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is also known by other names such as N-Methoxy-N,2-dimethyl-2-propenamide and N-methoxy-N-methylmethacrylamide .
Molecular Structure Analysis
The molecular structure of N-Methoxy-2,N-dimethylacrylamide consists of 19 bonds in total, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 hydroxylamine (aliphatic) .Physical And Chemical Properties Analysis
N-Methoxy-2,N-dimethylacrylamide has a predicted boiling point of 138.9±23.0 °C and a predicted density of 0.969±0.06 g/cm3 . It is typically stored in a freezer under an inert atmosphere .Aplicaciones Científicas De Investigación
Hydrogel Formation for Water Purification
NM2DMA-based hydrogels have been extensively studied for their ability to remove harmful heavy metal ions and dyes from water bodies . The adsorption technique, which these hydrogels employ, is simple and scalable, making it suitable for practical applications. The hydrogels’ three-dimensional network structure allows them to retain water and effectively remove cationic dyes through electrostatic interaction and hydrogen bonding .
Drug Delivery Systems
The amphiphilic nature of NM2DMA hydrogels makes them ideal candidates for drug delivery applications. Their biocompatibility and responsiveness to environmental stimuli allow for controlled release of drugs. These hydrogels can be engineered to respond to changes in pH, temperature, and other factors, making them highly versatile for targeted drug delivery .
Tissue Engineering
In the field of tissue engineering, NM2DMA hydrogels provide a scaffold that mimics the extracellular matrix, promoting cell adhesion and growth. Their structure and mechanical properties can be tailored to match those of various tissues, aiding in the regeneration of damaged tissues .
Self-Healing Materials
The unique properties of NM2DMA allow for the creation of self-healing materials. These materials can recover their mechanical properties after damage, making them useful in applications where long-term durability and self-repair are critical .
Heavy Metal Ion Sorption
NM2DMA hydrogels have shown high efficacy in absorbing heavy metal ions from aqueous solutions. This makes them valuable in environmental cleanup efforts, particularly in treating industrial wastewater contaminated with metals like lead, mercury, and cadmium .
Smart Materials
Due to their sensitivity to environmental changes, NM2DMA hydrogels can be used as smart materials. They can change their properties in response to external stimuli, such as temperature, pH, or light, which can be harnessed in sensors and actuators .
Antibacterial Activity
Research has indicated that NM2DMA hydrogels can be modified to exhibit antibacterial properties. This application is particularly relevant in medical devices and wound dressings, where preventing infection is paramount .
Nanoparticle Synthesis
NM2DMA has been utilized in the synthesis of nanoparticles, particularly for medical applications such as imaging and therapy. The optimal size for cellular uptake is around 50 nm or lower, and NM2DMA-based nanoparticles can be designed to achieve these dimensions .
Safety and Hazards
Propiedades
IUPAC Name |
N-methoxy-N,2-dimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)7(3)9-4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCFRIXKHXJIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462543 | |
| Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-2,N-dimethylacrylamide | |
CAS RN |
132960-14-6 | |
| Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



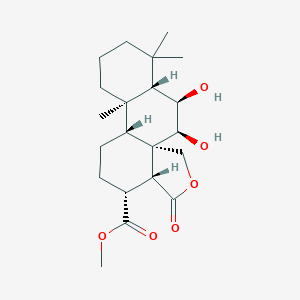

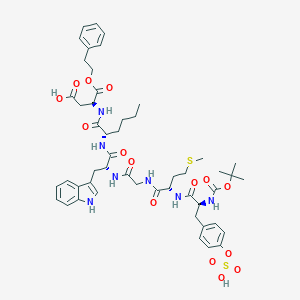
![(2'-Chloro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B22076.png)
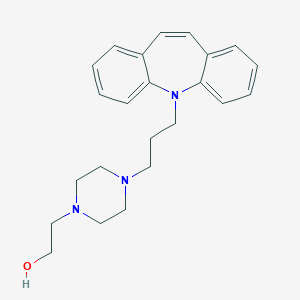
![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)
